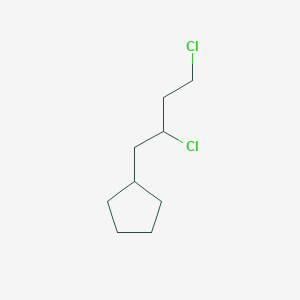

(2,4-Dichloro-butyl)cyclopentane

Description

(2,4-Dichloro-butyl)cyclopentane is a halogenated cyclopentane derivative characterized by a butyl side chain substituted with chlorine atoms at the 2 and 4 positions. This structure introduces steric and electronic effects that distinguish it from simpler cyclopentane derivatives. Cyclopentane derivatives are widely utilized in industrial applications, such as refrigerants and organic synthesis intermediates, due to their thermodynamic properties and chemical stability . The addition of chlorine atoms and alkyl chains typically enhances hydrophobicity and may influence reactivity, thermal stability, and environmental impact compared to unsubstituted analogs.

Properties

Molecular Formula |

C9H16Cl2 |

|---|---|

Molecular Weight |

195.13 g/mol |

IUPAC Name |

2,4-dichlorobutylcyclopentane |

InChI |

InChI=1S/C9H16Cl2/c10-6-5-9(11)7-8-3-1-2-4-8/h8-9H,1-7H2 |

InChI Key |

FRMBCNSLIGUVEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CC(CCCl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Cyclopentane and Alkyl-Substituted Cyclopentanes

Unsubstituted cyclopentane is a volatile hydrocarbon with applications in organic Rankine cycles (ORCs) due to its favorable thermodynamic properties. In CO₂-based binary mixtures, cyclopentane improves thermal efficiency by 7.3 percentage points and exergetic efficiency by 17.3 percentage points compared to pure CO₂ . However, (2,4-Dichloro-butyl)cyclopentane’s chlorine substituents likely reduce flammability—a critical drawback of unsubstituted cyclopentane .

Dimethylcyclopentane derivatives (e.g., cis-1,3-dimethylcyclopentane) exhibit lower volatility and higher boiling points compared to cyclopentane, suggesting that alkylation increases molecular weight and intermolecular forces.

(b) Cyclohexane Derivatives

Cyclohexane, a six-membered ring analog, outperforms cyclopentane in ORC thermal efficiency (7.8 vs. 7.3 percentage points) and exergetic efficiency (18.3 vs. 17.3 percentage points) . However, cyclohexane’s larger ring size may reduce steric compatibility in pharmaceutical applications. For example, cyclopentane rings in benzimidazole-based FabI inhibitors (compounds 6–11) show comparable or superior enzyme inhibitory activity (IC₅₀: 10–70 nM) to cyclohexane derivatives, highlighting the importance of ring size in molecular interactions .

(c) Halogenated Cyclopentanes

Chlorine substitution enhances bioactivity and stability in many compounds. For instance, dichloro-substituted benzimidazoles (compounds 6–11) demonstrate potent FabI inhibition (IC₅₀: 10–70 nM), outperforming non-halogenated analogs . Similarly, this compound’s chlorine atoms may improve binding affinity in pharmaceutical contexts or reduce flammability in industrial applications. However, chlorinated compounds often exhibit higher environmental persistence and toxicity compared to non-halogenated alternatives .

Thermodynamic and Environmental Properties

A comparative analysis of key properties is summarized below:

*Data inferred from halogenated analogs.

Pharmaceutical Relevance

Cyclopentane rings with hydrophobic substituents (e.g., cyclopentane in compounds 6–7) enhance enzyme inhibition by optimizing steric and hydrophobic interactions . The dichloro-butyl group in this compound could similarly improve pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to smaller substituents like tetrahydrofuran . However, excessive hydrophobicity may reduce solubility, necessitating formulation adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.